N-Desmethylcimetidine is a metabolite of cimetidine, a histamine H2 receptor antagonist used primarily for the treatment of peptic ulcers and gastroesophageal reflux disease. This compound is of interest not only for its pharmacological properties but also for its role in understanding drug metabolism and interactions. N-Desmethylcimetidine is classified as a secondary amine and is characterized by the absence of a methyl group at the nitrogen atom compared to its parent compound, cimetidine.
N-Desmethylcimetidine is produced through the metabolic processes in the liver, where cimetidine undergoes demethylation. The primary enzymes involved in this biotransformation are cytochrome P450 enzymes, particularly CYP3A4 and CYP2C19. Understanding the source and metabolic pathways of N-Desmethylcimetidine helps in evaluating its potential effects and interactions in clinical settings.
N-Desmethylcimetidine falls under the category of pharmaceutical metabolites. It is classified as a histamine H2 receptor antagonist, similar to cimetidine, but with distinct pharmacokinetic properties. This compound is also categorized as an organic nitrogen compound due to its amine structure.
The synthesis of N-Desmethylcimetidine can be achieved through several methods, primarily focusing on demethylation processes. One common method involves the use of chemical reagents that facilitate the removal of the methyl group from cimetidine.
The molecular formula of N-Desmethylcimetidine is . The structure features:
N-Desmethylcimetidine can participate in various chemical reactions typical for secondary amines, including:
The reactivity of N-Desmethylcimetidine is influenced by its nitrogen atom, which can act as a nucleophile in various organic reactions. The presence of sulfur in its structure may also introduce unique reactivity patterns.
N-Desmethylcimetidine acts primarily as an antagonist at histamine H2 receptors, similar to cimetidine. By blocking these receptors, it inhibits gastric acid secretion.
The binding affinity of N-Desmethylcimetidine to H2 receptors is lower than that of cimetidine, which may result in different pharmacodynamic profiles and therapeutic effects.
N-Desmethylcimetidine has several applications in scientific research:
N-Desmethylcimetidine was first identified in the mid-1970s during metabolic studies of cimetidine (Tagamet®), the pioneering histamine H₂-receptor antagonist developed by Smith, Kline & French. As the principal metabolite of cimetidine in humans, its discovery emerged from systematic analyses of urinary excretion profiles using early chromatographic techniques. Researchers noted that up to 30% of orally administered cimetidine underwent N-demethylation in humans, yielding this pharmacologically active derivative [1] [5]. The metabolite’s structural confirmation was achieved via mass spectrometry and nuclear magnetic resonance (NMR), which revealed the loss of a methyl group from cimetidine’s cyanoguanidine moiety [6]. This discovery coincided with clinical trials of cimetidine, where understanding its metabolic fate became crucial for explaining interpatient variability in drug response [7] [9].
N-Desmethylcimetidine shares cimetidine’s core imidazole-thioether-cyanoguanidine architecture but lacks a methyl group on the terminal guanidine nitrogen (see Table 1). This minor alteration reduces its molecular weight by 14 Da (252.34 g/mol → 238.31 g/mol) and increases polar surface area by approximately 5%, enhancing water solubility [1] [6]. Despite this, the metabolite retains affinity for histamine H₂ receptors, though its potency is ~50% lower than cimetidine in suppressing gastric acid secretion in vitro [5] [9]. Crucially, N-desmethylcimetidine exhibits diminished cytochrome P450 (CYP) inhibition compared to cimetidine, attributable to altered electron distribution around the imidazole ring. This property reduces its contribution to drug–drug interactions, distinguishing its pharmacological profile [1] [6].
Table 1: Structural and Physicochemical Comparison
Property | Cimetidine | N-Desmethylcimetidine |
---|---|---|
Molecular Formula | C₁₀H₁₆N₆S | C₉H₁₄N₆S |
Molecular Weight (g/mol) | 252.34 | 238.31 |
Key Functional Group | −N(CH₃)−C(=NH)CN | −NH−C(=NH)CN |
logP (Octanol-Water) | 0.40 | 0.25 |
H₂ Receptor Binding (Kᵢ, nM) | 42 | 85 |
As the dominant oxidative metabolite of cimetidine, N-desmethylcimetidine serves as a model substrate for studying N-demethylation—a ubiquitous Phase I metabolic pathway catalyzed by CYP isoforms. Research has identified CYP3A4 and CYP2C9 as primary enzymes responsible for this conversion, with contributions from CYP1A2 under specific conditions [1] [6]. Its formation kinetics provide insights into:
Furthermore, N-desmethylcimetidine’s renal excretion (70–80% unchanged) exemplifies how metabolite polarity influences elimination pathways, contrasting with cimetidine’s mixed hepatic/renal clearance [6] [10]. Its role as a biomarker for CYP activity is under investigation for personalized dosing of cimetidine regimens.
Table 2: Metabolic Pathways and Enzymatic Affinities
Parameter | Details |
---|---|
Primary Formation Enzyme | CYP3A4 (>60% contribution) |
Secondary Enzymes | CYP2C9, CYP1A2 |
Reaction Type | Oxidative N-Demethylation |
Metabolite Yield in Humans | 25–30% of administered cimetidine dose |
CYP Inhibition Potential | Weak (vs. moderate for cimetidine) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7